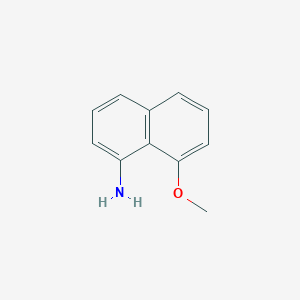

8-Methoxynaphthalen-1-amine

Description

Contextualization within Aromatic Amine Chemistry and Naphthalene (B1677914) Derivatives

Aromatic amines are a crucial class of organic compounds characterized by an amino group attached to an aromatic ring. wikipedia.orgunacademy.com They are widely utilized as precursors in the synthesis of dyes, pharmaceuticals, and pesticides. wikipedia.org The reactivity of aromatic amines is significant, allowing for a variety of chemical transformations. evonik.com The basicity of these amines is influenced by the aromatic ring, which can decrease the electron density on the nitrogen atom. libretexts.org

Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental structures in organic chemistry. ontosight.aiwikipedia.org These compounds are known for their diverse applications, including their use as intermediates in the production of various chemicals. ontosight.ai Naphthalene derivatives exhibit a range of biological activities and unique photophysical properties, making them subjects of intense study. ontosight.aithieme-connect.comnih.gov 8-Methoxynaphthalen-1-amine, as a substituted naphthalene, combines the characteristic features of both aromatic amines and naphthalenes, leading to a unique set of chemical properties and potential applications.

Historical Trajectory and Evolution of Research Focused on 8-Methoxynaphthalen-1-amine

Historically, research on naphthalene derivatives has been extensive, with a focus on their synthesis and application. thieme-connect.com The development of synthetic methods for specifically substituted naphthalenes has been a continuous area of investigation. While a detailed historical account specifically for 8-methoxynaphthalen-1-amine is not extensively documented in readily available literature, the evolution of research on related compounds provides context. For instance, the synthesis of related methoxynaphthalene derivatives has been explored through various methods, including multi-step reactions starting from precursors like 8-amino-naphthalen-2-ol. google.com The ongoing search for new and more efficient synthetic routes to access such compounds highlights their importance as intermediates in medicinal chemistry and materials science. google.com

Scope, Significance, and Principal Research Objectives in the Study of 8-Methoxynaphthalen-1-amine

The primary significance of 8-methoxynaphthalen-1-amine in research lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of two different functional groups, an amine and a methoxy (B1213986) group, at specific positions on the naphthalene ring allows for regioselective reactions, making it a valuable intermediate.

Principal research objectives in the study of this compound include:

Development of efficient and regioselective synthetic methods: Researchers are continuously working on creating new and optimizing existing synthetic pathways to produce 8-methoxynaphthalen-1-amine and its derivatives with high yield and purity. vulcanchem.com

Exploration of its reactivity: Understanding the chemical behavior of the amine and methoxy groups and the naphthalene core is crucial for its application in organic synthesis.

Synthesis of novel compounds: Utilizing 8-methoxynaphthalen-1-amine as a starting material to create new molecules with potential applications in areas like medicinal chemistry and materials science. For example, derivatives of similar structures have been investigated as tubulin polymerization inhibitors. jst.go.jp

Investigation of its potential biological activities: While direct biological studies on 8-methoxynaphthalen-1-amine are not widely reported, its structural similarity to other biologically active naphthalene derivatives suggests it could be a candidate for such investigations. vulcanchem.com

Physicochemical Properties of 8-Methoxynaphthalen-1-amine

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 8-methoxynaphthalen-1-amine |

| Synonyms | 1-Amino-8-methoxynaphthalene |

| CAS Number | 142882-53-9 |

The data in this table is compiled from various chemical databases. vulcanchem.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

8-methoxynaphthalen-1-amine |

InChI |

InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3 |

InChI Key |

CRSQEEBKGDCJEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxynaphthalen 1 Amine and Its Functionalized Derivatives

Conventional and Contemporary Synthetic Pathways to 8-Methoxynaphthalen-1-amine

The preparation of 8-methoxynaphthalen-1-amine can be achieved through several established and evolving chemical strategies. These methods primarily involve the introduction and manipulation of the methoxy (B1213986) and amine functionalities on the naphthalene (B1677914) core.

Metal-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig, Ullmann Couplings)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann coupling are prominent examples of such transformations.

The Buchwald-Hartwig amination offers a versatile method for the synthesis of aryl amines. This palladium-catalyzed reaction can be applied to couple an amine with an aryl halide or triflate. In the context of 8-methoxynaphthalen-1-amine synthesis, this could involve the reaction of 8-bromo-1-methoxynaphthalene or 1-bromo-8-methoxynaphthalene (B3156806) with an ammonia (B1221849) surrogate or an appropriate amine source in the presence of a palladium catalyst and a suitable ligand. The use of N-heterocyclic carbene (NHC) ligands, such as those based on the BIAN (acenaphthoimidazolylidene) scaffold, has been shown to be effective for the amination of various heterocycles and could be applicable here. nih.gov These catalysts are known for their robustness and ability to function under practical aerobic conditions. nih.gov The choice of ligand is crucial and can be tailored to optimize the reaction for specific substrates. rsc.orgrsc.org

The Ullmann coupling is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds. organic-chemistry.orgacs.orgchem-station.com The traditional Ullmann condensation requires harsh reaction conditions, often involving high temperatures. acs.org However, modern modifications have led to milder and more efficient protocols. For instance, the use of ligands like 1,2-diaminocyclohexane can facilitate the coupling at lower temperatures. reddit.com The synthesis of 8-methoxynaphthalen-1-amine via an Ullmann-type reaction could conceptually proceed by coupling 8-halo-1-methoxynaphthalene with an amine source using a copper catalyst.

While direct examples for the synthesis of 8-methoxynaphthalen-1-amine using these methods are not extensively detailed in readily available literature, the principles are well-established for related naphthalene derivatives. chemshuttle.com For instance, 2-bromo-7-methoxynaphthalene (B1282092) is a known cross-coupling partner in Buchwald-Hartwig amination reactions for the synthesis of complex molecules. chemshuttle.com

Reductive Methods for Naphthalene-Based Precursors

A common and effective strategy for the synthesis of aryl amines is the reduction of a corresponding nitro compound. For 8-methoxynaphthalen-1-amine, the precursor would be 1-methoxy-8-nitronaphthalene.

The nitration of 1-methoxynaphthalene (B125815) can produce a mixture of isomers, including 1-methoxy-8-nitronaphthalene. rsc.org Once isolated, the nitro group can be reduced to an amine using various reducing agents. Standard methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. The photoreduction of nitronaphthalene derivatives in the presence of amines has also been studied, which proceeds through the formation of a nitronaphthalene radical anion. psu.edu

A patent describes a method for preparing 1,8-diaminonaphthalene (B57835) from 1,8-dinitronaphthalene (B126178) using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst like ferric chloride and activated carbon. google.com This method boasts high yields and mild reaction conditions, suggesting its potential applicability to the reduction of 1-methoxy-8-nitronaphthalene. google.com

Table 1: Reductive Methods for Naphthalene-Based Precursors

| Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 1,8-dinitronaphthalene | Hydrazine hydrate, FeCl₃, Activated Carbon | 1,8-diaminonaphthalene | google.com |

| 2-Methoxy-1-nitronaphthalene | H₂, Pd/C | 2-Methoxy-1-naphthalenamine | |

| 2-nitronaphthalene | Zinc dust, alcoholic sodium hydroxide | 2,2'-azonaphthalene, etc. | gla.ac.uk |

Functional Group Interconversions on Substituted Naphthalenes

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. vanderbilt.eduub.eduimperial.ac.ukslideshare.net This approach can be applied to the synthesis of 8-methoxynaphthalen-1-amine from other substituted naphthalenes.

For example, one could start with 8-amino-1-naphthol. The amino group could be protected, followed by methylation of the hydroxyl group to form a methoxy group. Subsequent deprotection of the amine would yield the desired product. The choice of protecting groups and reaction conditions would be critical to avoid unwanted side reactions.

Another potential route could involve starting with a naphthalene derivative bearing a different functional group at the 1-position that can be converted to an amine. For instance, a carboxylic acid or an amide at the 1-position could potentially be converted to an amine via reactions like the Curtius, Hofmann, or Schmidt rearrangements, although these are less common for this specific target. A more direct approach is the reduction of an azide, which can be introduced by nucleophilic substitution of a suitable leaving group. ub.edu

Advanced Synthetic Strategies for Complex 8-Methoxynaphthalen-1-amine Analogues

The development of more complex derivatives of 8-methoxynaphthalen-1-amine often requires more sophisticated synthetic methodologies to control regioselectivity and stereoselectivity.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgtcichemicals.comorganic-chemistry.org MCRs like the Ugi, Passerini, Hantzsch, and Petasis reactions offer rapid access to molecular diversity. beilstein-journals.orgacs.org While specific applications of these MCRs to directly synthesize 8-methoxynaphthalen-1-amine are not prominently reported, the principles can be adapted. For instance, a suitably functionalized naphthalene derivative could serve as one of the components in an MCR to build a more complex scaffold containing the 8-methoxynaphthalen-1-amine moiety. For example, a three-component reaction of 2-aminopyridines, malononitrile, and various aldehydes has been used to synthesize 1,8-naphthyridine (B1210474) derivatives. organic-chemistry.org

Cascade reactions , also known as domino or tandem reactions, involve two or more consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. wikipedia.orgnih.gov This strategy is highly atom- and step-economical. A cascade approach to functionalized naphthalenamines could involve an initial coupling or annulation reaction followed by an in-situ functional group transformation. For example, a palladium-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoanenitriles has been used to synthesize various polycyclic aromatic ketones. acs.org A cascade process for the synthesis of pyrroles has been developed involving the reaction of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Derivatives

For applications where chirality is important, the synthesis of enantiomerically pure derivatives of 8-methoxynaphthalen-1-amine is necessary. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer. uow.edu.auyale.edu This often involves the use of chiral catalysts, auxiliaries, or reagents. For instance, the asymmetric synthesis of bedaquiline (B32110) analogues, which are complex molecules, has been achieved, demonstrating the feasibility of controlling stereochemistry in related systems. nih.gov Cobalt-catalyzed [2+2+2] cycloaddition reactions have been used for the asymmetric synthesis of axially chiral 1-aryl-5,6,7,8-tetrahydroquinolines. acs.org

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org The pure enantiomer of the amine can then be recovered by removing the resolving agent. Another powerful technique for chiral separation is chiral chromatography, where a chiral stationary phase (CSP) is used to differentiate between the enantiomers. scielo.org.mxscielo.org.mxresearchgate.net The choice of CSP and mobile phase is critical for achieving good separation. scielo.org.mxscielo.org.mxresearchgate.net For example, Whelk-O1 is a CSP that has been shown to be effective for the resolution of various amine derivatives. scielo.org.mxscielo.org.mx

Table 2: Chiral Resolution Techniques for Amine Derivatives

| Technique | Description | Key Factors | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent, solvent, temperature. | wikipedia.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase (CSP). | Type of CSP, mobile phase composition, temperature. | scielo.org.mxscielo.org.mxresearchgate.net |

Sustainable and Green Chemistry Aspects in 8-Methoxynaphthalen-1-amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and enhance safety. ijsrst.comijpsjournal.com These principles focus on aspects such as atom economy, use of renewable feedstocks, and energy efficiency. ijsrst.com The goal is to develop synthetic routes that are not only efficient but also environmentally benign. purkh.com

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. ijpsjournal.com Traditional organic syntheses often rely on volatile and toxic solvents, which contribute to pollution and pose health risks. ijsrst.com To address this, researchers are exploring solvent-free and aqueous reaction conditions.

Solvent-Free Reactions:

Solvent-free reactions, often conducted under microwave irradiation or through mechanochemical methods like ball milling, offer significant environmental benefits. ijpsjournal.comrsc.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. innovareacademics.in For instance, the synthesis of paracetamol has been achieved with high purity in just three minutes under solvent-free microwave conditions. ijpsjournal.com Similarly, ball milling eliminates the need for bulk solvents, reducing waste and enabling unique reaction pathways that may not be possible in solution. rsc.org A study on the synthesis of 1,8-naphthalimide (B145957) derivatives demonstrated the efficiency of solvent-free microwave irradiation, providing a facile and economical method. asianpubs.org

Aqueous Reactions:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of nonpolar organic compounds in water can be a challenge, the development of water-tolerant catalytic systems has expanded the scope of aqueous synthesis. organic-chemistry.org For example, an iron-based catalyst has been shown to enable the direct primary amination of C(sp³)-H bonds in aqueous conditions under air. organic-chemistry.org Furthermore, biocatalytic approaches often utilize aqueous media, mimicking natural enzymatic processes. ijpsjournal.com The use of aqueous phosphate (B84403) buffer systems with enzymes like lipase (B570770) has demonstrated high conversion efficiency and optical purity in the synthesis of chiral compounds. ijpsjournal.com

Catalytic Systems for Enhanced Atom Economy and Efficiency

Catalysis is a cornerstone of green chemistry, aiming to enhance reaction rates and selectivity, thereby minimizing waste and energy consumption. purkh.com The development of novel catalytic systems is crucial for improving the atom economy of synthetic processes.

Homogeneous and Heterogeneous Catalysis:

Both homogeneous and heterogeneous catalysts play a vital role. Recent advances include the use of palladium-catalyzed cross-coupling reactions for the regioselective introduction of functional groups. vulcanchem.com For instance, a reductive carbonylation of 2-bromo-6-methoxynaphthalene (B28277) to synthesize 6-methoxy-2-naphthaldehyde (B117158) has been successfully scaled up using a palladium catalyst. researchgate.net

Organocatalysis and Biocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. fau.eu Chiral Brønsted bases, for example, can catalyze a variety of asymmetric transformations under mild conditions. frontiersin.org A notable development is the use of an in situ-formed organoautocatalyst, which allows for the synthesis of bioactive cyclic amines at room temperature with high yields, eliminating the need for external catalysts. fau.eu

Biocatalysis, utilizing enzymes or whole-cell systems, offers high selectivity and operates under mild, environmentally friendly conditions. ijpsjournal.com Researchers have developed amine-tolerant E. coli strains for the sustainable synthesis of chiral amines, achieving high enantiomeric excess and conversion rates. uva.nl These biocatalytic methods are particularly valuable for producing enantiomerically pure amines, which are important building blocks for pharmaceuticals. rsc.org

Table 1: Comparison of Catalytic Systems in Green Synthesis

| Catalytic System | Description | Advantages | Key Findings |

| Palladium Catalysis | Utilizes palladium complexes to facilitate cross-coupling reactions. | High efficiency and regioselectivity in forming C-C and C-N bonds. | Successful scale-up of reductive carbonylation for a methoxynaphthalene derivative. researchgate.net |

| Organoautocatalysis | An in situ-generated organic molecule catalyzes the reaction. | Eliminates the need for external metal or enzyme catalysts, sustainable. | Achieved up to 95% yield in the synthesis of bioactive cyclic amines at room temperature. fau.eu |

| Biocatalysis (E. coli) | Employs engineered whole cells for stereoselective amination. | High enantioselectivity (>99% ee), operates in aqueous media. | Amine-tolerant strains enable efficient synthesis of chiral amines with up to 80% conversion. uva.nl |

| Iron-Based Catalysis | Uses an iron catalyst for direct C-H amination. | Functions under aqueous conditions and air, broad substrate scope. | Demonstrated high selectivity and efficiency for benzylic, allylic, and aliphatic C-H bonds. organic-chemistry.org |

Process Development and Scale-Up Considerations for 8-Methoxynaphthalen-1-amine Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. Key considerations include the cost and availability of starting materials, reaction efficiency, and the need for robust and reproducible processes. google.com

For the industrial synthesis of related compounds like agomelatine, which shares structural similarities, the cost of starting materials such as 7-methoxy-1-tetralone (B20472) and 8-amino-naphthalen-2-ol has been a significant factor driving the search for alternative, more economical routes. google.com

The development of continuous flow processes is a promising strategy for the scale-up of pharmaceutical production. Continuous manufacturing can offer improved safety, consistency, and efficiency compared to batch processes. An example is the scale-up of an iridium-catalyzed reductive amination in a continuous flow reactor, which required careful optimization of reaction conditions and reactor design to ensure stable and efficient operation. researchgate.net

The choice of synthetic route and reaction conditions at the development stage directly impacts the feasibility of large-scale production. For instance, while classical methods like the Skraup reaction can be adapted, modern catalytic approaches may offer higher yields and better regioselectivity, which are critical for industrial applications. vulcanchem.com Computational modeling can also play a role in optimizing reaction conditions and identifying suitable catalysts to improve yields beyond the typical 55-70% range observed in analogous syntheses. vulcanchem.com

Advanced Structural Characterization and Conformational Analysis of 8 Methoxynaphthalen 1 Amine

Solid-State Structural Elucidation of 8-Methoxynaphthalen-1-amine

The solid-state structure of a molecule provides definitive information on its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Studies of Polymorphic Forms and Solvates

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of this review, a single-crystal X-ray structure for 8-Methoxynaphthalen-1-amine has not been deposited or published. manchester.ac.ukuiowa.educam.ac.ukcam.ac.uk

Consequently, detailed experimental data on its crystal lattice, unit cell dimensions, and the specific conformation of the methoxy (B1213986) and amine groups relative to the naphthalene (B1677914) plane in the solid state are not available. The potential for this compound to exhibit polymorphism (the ability to exist in multiple crystalline forms) or to form solvates (crystals containing solvent molecules) remains an area for future experimental investigation. unibo.itresearchgate.net Such studies would be crucial for understanding its solid-state properties and behavior.

Co-crystallization and Salt Formation Studies

The molecular structure of 8-Methoxynaphthalen-1-amine contains functional groups that make it a prime candidate for crystal engineering studies, such as co-crystallization and salt formation. nih.govnih.gov The primary amine (-NH₂) group is basic and can readily react with acidic compounds to form molecular salts. scirp.orgresearchgate.net The methoxy group (-OCH₃) and the amine group can both act as hydrogen bond acceptors, while the amine group can also be a hydrogen bond donor. These characteristics are favorable for the formation of stable co-crystals with suitable co-formers, such as carboxylic acids or other molecules capable of hydrogen bonding. japsonline.com

However, a review of the current scientific literature reveals no specific published studies on the co-crystals or salts of 8-Methoxynaphthalen-1-amine. Research in this area could yield new solid forms with modified physicochemical properties, such as solubility and stability, which is a common goal in pharmaceutical and materials science.

Solution-Phase Conformational Dynamics of 8-Methoxynaphthalen-1-amine

In solution, molecules are dynamic entities, often existing as an equilibrium of different conformations. Spectroscopic techniques are invaluable for probing these dynamics and characterizing the molecule's structure and electronic properties in the solution phase.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Equilibria

High-resolution NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. upi.edu While detailed conformational studies on 8-Methoxynaphthalen-1-amine are not extensively reported, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of amino and methoxy substituents on an aromatic system. researchgate.netmdpi.com The electron-donating nature of both the amine and methoxy groups is expected to increase the electron density of the naphthalene ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the associated protons and carbons compared to unsubstituted naphthalene.

The peri-positioning of the amine and methoxy groups at the C1 and C8 positions forces them into close proximity. This steric interaction likely restricts the free rotation around the C1-N and C8-O bonds, leading to a preferred conformation in solution. This restricted rotation and potential for intramolecular hydrogen bonding between the amine proton and the methoxy oxygen could be investigated using advanced techniques like 2D NMR (e.g., NOESY) and variable-temperature NMR studies, although such specific research on this compound is not currently published.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | ~4.0-5.0 (broad s) | - |

| C8-OCH₃ | ~4.0 (s) | ~55.0 |

| Aromatic H/C | ~6.5-7.8 (m) | ~105-155 |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Molecular Architecture

The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. sapub.org The C-H stretching of the aromatic naphthalene ring is expected just above 3000 cm⁻¹, while the methoxy group's C-H stretching appears just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the methoxy group would be found in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. Vibrations from the aromatic C=C bonds of the naphthalene ring would produce several bands in the 1400-1650 cm⁻¹ region. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1275 | FT-IR |

| C-N Stretch | 1250 - 1335 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of 8-Methoxynaphthalen-1-amine is dominated by the π→π* transitions of the naphthalene chromophore. researchgate.net Compared to unsubstituted naphthalene, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths and an increase in the molar absorptivity. nist.govresearchgate.net For similar compounds like 8-hydroxyquinoline, significant absorption is observed in the UV region. niscpr.res.in

Naphthalene derivatives, especially those with amino substituents, are often fluorescent. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). While specific fluorescence studies on 8-Methoxynaphthalen-1-amine are not documented, it is anticipated to be fluorescent, with potential applications in materials science or as a chemical probe. niscpr.res.in

| Parameter | Expected Value | Transition Type |

|---|---|---|

| λmax (Absorption) | > 286 nm (red-shifted from naphthalene) | π→π |

| λem (Emission) | Expected in the UVA or visible region | π→π |

Intermolecular Interactions and Supramolecular Assemblies Involving 8-Methoxynaphthalen-1-amine

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For 8-Methoxynaphthalen-1-amine, these interactions would primarily include hydrogen bonding, π-stacking, and van der Waals forces, which collectively dictate the formation of its supramolecular architecture.

Primary amines (-NH₂) are potent hydrogen bond donors, while the nitrogen atom's lone pair of electrons and the oxygen atom of the methoxy group (-OCH₃) can act as hydrogen bond acceptors. pressbooks.publumenlearning.com This dual functionality allows for the formation of extensive hydrogen bonding networks that are critical to the stability of the crystalline lattice.

In a hypothetical crystalline phase of 8-Methoxynaphthalen-1-amine, several hydrogen bonding motifs could be anticipated. The most probable interaction would be the N-H···N bond, linking molecules through their amino groups to form chains or dimeric structures. libretexts.org Additionally, the amine group could donate a hydrogen to the oxygen of the methoxy group (N-H···O) of a neighboring molecule. The presence of two donor hydrogens on the primary amine allows for the creation of complex, three-dimensional networks. lumenlearning.com

The strength of these hydrogen bonds is generally weaker than those observed in alcohols, as nitrogen is less electronegative than oxygen, resulting in a less polarized N-H bond compared to an O-H bond. youtube.com The precise geometry and connectivity of this network, including bond distances and angles, can only be determined through experimental methods like X-ray or neutron diffraction, data for which is not currently available for this specific compound.

In an amorphous phase, the long-range order of the crystalline state is absent. However, localized, transient hydrogen bonds would still be present, contributing significantly to the cohesion of the material.

| Potential Hydrogen Bond Interactions in 8-Methoxynaphthalen-1-amine |

| Donor |

| Acceptor |

| Type of Interaction |

| Amine (N-H) |

| Amine (N) |

| N-H···N Intermolecular Bond |

| Amine (N-H) |

| Methoxy (O) |

| N-H···O Intermolecular Bond |

This table is based on theoretical principles, as specific experimental data for 8-Methoxynaphthalen-1-amine is not available.

The planar naphthalene ring system of 8-Methoxynaphthalen-1-amine facilitates π-stacking interactions, which are a crucial cohesive force in the solid state of many aromatic compounds. nih.gov These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. Common π-stacking arrangements include:

Face-to-face: Where the rings are parallel and directly aligned.

Parallel-displaced: Where the rings are parallel but offset from one another. This is often energetically more favorable. nih.gov

T-shaped (edge-to-face): Where the edge of one ring points towards the face of another.

Surface Chemistry and Interfacial Behavior of 8-Methoxynaphthalen-1-amine

The surface chemistry of 8-Methoxynaphthalen-1-amine would be dictated by the presentation of its functional groups at an interface. While specific studies on this isomer are lacking, research on other aminonaphthalenes provides some insight into its potential behavior.

For instance, studies on the sorption of 1-aminonaphthalene on amorphous silica (B1680970) have shown that such molecules can adsorb to surfaces through mechanisms including hydrogen bonding and ion exchange. core.ac.uk The amino group of 8-Methoxynaphthalen-1-amine could similarly form hydrogen bonds with hydroxylated surfaces (like silica or metal oxides). The naphthalene ring system can also interact with surfaces through non-polar, dispersive forces.

Reactivity Profiles and Mechanistic Investigations of 8 Methoxynaphthalen 1 Amine

Electrophilic and Nucleophilic Reactions of the Amine Moiety in 8-Methoxynaphthalen-1-amine

The primary amine group (-NH₂) at the C1 position is a dominant center of reactivity in 8-Methoxynaphthalen-1-amine. Its nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily react with a wide array of electrophiles.

The amine group can be readily derivatized to form amides, sulfonamides, and more complex substituted amines, which can alter the compound's chemical properties or serve as intermediates for further synthesis.

Acylation: In the presence of acid chlorides or anhydrides, 8-Methoxynaphthalen-1-amine undergoes rapid N-acylation to form stable N-(8-methoxynaphthalen-1-yl)amides. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. organic-chemistry.org As a primary amine, 8-Methoxynaphthalen-1-amine forms a sulfonamide that is soluble in aqueous alkali due to the acidic proton remaining on the nitrogen.

Alkylation: The N-alkylation of 8-Methoxynaphthalen-1-amine with alkyl halides is often challenging to control. wikipedia.org Direct reaction with an alkyl halide can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. libretexts.orgmasterorganicchemistry.com This "runaway reaction" can proceed to form the tertiary amine and even the quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To achieve selective mono-alkylation, alternative methods such as reductive amination are generally preferred.

Arylation: The formation of a C(aryl)-N bond can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for coupling aryl halides or triflates with amines. wikipedia.orgjk-sci.comacsgcipr.org Similarly, the Ullmann condensation, which uses a copper catalyst, can also be employed to arylate the amine, though it often requires harsher reaction conditions. wikipedia.orgunito.it These reactions provide a direct route to N-aryl derivatives of 8-Methoxynaphthalen-1-amine.

Table 1: Representative Derivatization Reactions of the Amine Moiety

| Reaction Type | Electrophile | Typical Reagents/Catalyst | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine or Triethylamine | N-(8-methoxynaphthalen-1-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | Aqueous NaOH | N-(8-methoxynaphthalen-1-yl)benzenesulfonamide |

| Alkylation | Methyl Iodide | Base (e.g., K₂CO₃); often leads to overalkylation | N-Methyl-8-methoxynaphthalen-1-amine |

| Arylation (Buchwald-Hartwig) | Bromobenzene | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Phenyl-8-methoxynaphthalen-1-amine |

| Arylation (Ullmann) | Iodobenzene | Cu Catalyst (e.g., CuI), Base (e.g., K₂CO₃), High Temperature | N-Phenyl-8-methoxynaphthalen-1-amine |

As a primary amine, 8-Methoxynaphthalen-1-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgijacskros.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.comresearchgate.net The formation of the imine C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, often using a Dean-Stark apparatus. acs.org The reaction rate is pH-dependent, generally being fastest in weakly acidic conditions (pH 4-5). organic-chemistry.org

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Name | Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-(8-methoxynaphthalen-1-yl)-1-phenylmethanimine | Ethanol, cat. Acetic Acid, Reflux |

| Acetone | N-(8-methoxynaphthalen-1-yl)propan-2-imine | Methanol, cat. H₂SO₄, Reflux |

| Cyclohexanone | N-(8-methoxynaphthalen-1-yl)cyclohexan-1-imine | Toluene, p-TsOH, Dean-Stark |

| 4-Nitrobenzaldehyde | (E)-N-(8-methoxynaphthalen-1-yl)-1-(4-nitrophenyl)methanimine | Ethanol, cat. Acetic Acid, Reflux |

Aromatic Reactivity of the Naphthalene (B1677914) Core in 8-Methoxynaphthalen-1-amine

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the activation energy required to form the intermediate carbocation (a benzenonium ion equivalent) is lower. libretexts.org In 8-Methoxynaphthalen-1-amine, this reactivity is further enhanced by the presence of two powerful electron-donating groups: the amine (-NH₂) and the methoxy (B1213986) (-OCH₃).

Both the amino and methoxy groups are strong activating, ortho, para-directing groups. Their combined influence dictates the position of subsequent electrophilic attacks on the naphthalene ring.

The amino group at C1 strongly activates the ortho positions (C2) and the para position (C4).

The methoxy group at C8 strongly activates its ortho position (C7) and its para position (C5).

The outcome of an EAS reaction is a result of the competition between these directing effects. The most activated positions are C2, C4, C5, and C7. Steric hindrance from the peri-substituents at C1 and C8 can influence the accessibility of certain positions. For many electrophilic substitutions, the attack is likely to favor the less sterically hindered positions of the same ring, primarily C2 and C4. Attack at C5 and C7 on the other ring is also possible, and the precise product distribution can depend heavily on the specific electrophile and reaction conditions. For instance, in naphthalene itself, substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) due to a more stable carbocation intermediate. libretexts.org In this substituted system, the positions ortho and para to the potent amino group are expected to be highly reactive.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, bypassing the usual rules of EAS. The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile.

In 8-Methoxynaphthalen-1-amine, both the methoxy group and a suitably protected amine group can act as DMGs.

The methoxy group at C8 can direct lithiation to the C7 position.

The amino group at C1, typically after protection as an amide or carbamate, can direct lithiation to the C2 position.

Studies on related 1,8-disubstituted naphthalene systems show that this competition is viable. For example, 1,8-naphthalenediyl bis(diethylcarbamate) undergoes dilithiation at the C2 and C7 positions. acs.org The lithiation of 1-methoxynaphthalene (B125815) itself is complex, yielding the 2-lithio product under kinetic control (using n-BuLi) and the 8-lithio product under thermodynamic control (using t-BuLi). researchgate.net Given these precedents, selective functionalization of 8-Methoxynaphthalen-1-amine at either the C2 or C7 position via DoM is plausible, depending on the choice of protecting group for the amine, the organolithium base, and the reaction conditions. dal.canih.gov

Redox Chemistry of 8-Methoxynaphthalen-1-amine

The redox behavior of 8-Methoxynaphthalen-1-amine is primarily associated with the electron-rich aromatic system and the amino group.

Oxidation: Aromatic amines are susceptible to oxidation. The presence of two strong electron-donating groups on the naphthalene core makes 8-Methoxynaphthalen-1-amine particularly easy to oxidize. Electrochemical studies on anilines show that electron-donating substituents lower the oxidation potential. researchgate.net Chemical or enzymatic oxidation of aromatic amines can lead to the formation of radical cations, which can then dimerize or polymerize, often resulting in complex colored products. mdpi.com Under controlled conditions, oxidative coupling reactions are possible. For example, related aminonaphthalenes undergo aerobic oxidative coupling to form 1,1'-binaphthyl-2,2'-diamines in the presence of specific catalysts. acs.orgacs.org

Reduction: The parent molecule itself is not typically reduced under standard conditions. However, if an electron-withdrawing group, such as a nitro group (-NO₂), is introduced onto the ring via an EAS reaction (e.g., nitration), it can be readily reduced to an amino group. This is a common synthetic strategy; for example, the reduction of a nitro group can be achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or catalytic hydrogenation. This nitro-reduction sequence provides a route to diaminomethoxy-naphthalene derivatives.

Electrochemical Oxidation Pathways and Polymerization Studies

Currently, there is no specific information available in the scientific literature detailing the electrochemical oxidation pathways or polymerization studies of 8-Methoxynaphthalen-1-amine. General principles of aromatic amine electrochemistry suggest that oxidation would likely occur at the amine group and the naphthalene ring system, potentially leading to the formation of radical cations and subsequent polymerization. However, without experimental data, the precise oxidation potentials, the nature of the resulting polymeric structures, and the influence of the 8-methoxy group on these processes remain speculative.

Selective Reduction of Functional Groups in Derivatives

The selective reduction of functional groups is a critical aspect of synthetic organic chemistry. For derivatives of 8-Methoxynaphthalen-1-amine, one could envision the need to selectively reduce, for example, a nitro group introduced elsewhere on the naphthalene ring without affecting other functionalities. While numerous methods exist for the reduction of nitroarenes to anilines, such as catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in acidic media, no studies have been published that specifically address the challenges and selectivities of such reductions on derivatives of 8-Methoxynaphthalen-1-amine. wikipedia.orgcommonorganicchemistry.com The influence of the existing amino and methoxy groups on the regioselectivity and efficiency of these reductions has not been documented.

A hypothetical example of such a transformation could be the reduction of a dinitro derivative, as illustrated in the table below. However, it must be stressed that this is a conceptual representation, as no experimental data for this specific reaction exists in the literature.

| Reactant | Reagent | Product |

| 5,7-Dinitro-8-methoxynaphthalen-1-amine | Selective reducing agent | 5-Amino-7-nitro-8-methoxynaphthalen-1-amine |

Detailed Kinetic and Mechanistic Studies on Reactions Involving 8-Methoxynaphthalen-1-amine

A thorough understanding of a compound's reactivity requires detailed kinetic and mechanistic studies. Unfortunately, for 8-Methoxynaphthalen-1-amine, such investigations are not available in the current body of scientific literature.

Computational chemistry provides powerful tools for mapping reaction pathways, calculating activation energies, and elucidating the structures of transition states. While density functional theory (DFT) calculations have been employed to study the structural and electronic properties of derivatives of other methoxynaphthalenes, no such studies have been published for reactions involving 8-Methoxynaphthalen-1-amine. researchgate.net Consequently, there is no data on the reaction coordinates or transition state geometries for its reactions.

Isotopic labeling is a definitive method for tracing the pathways of atoms during a chemical reaction, providing invaluable mechanistic insights. wikipedia.org There are no published studies that utilize isotopic labeling to investigate the reaction mechanisms of 8-Methoxynaphthalen-1-amine.

Furthermore, while the general principles of substituent effects on the reactivity of aromatic systems are well-established, specific quantitative studies on how the 8-methoxy and 1-amino groups in this particular arrangement influence the rates and regioselectivity of reactions are absent. libretexts.org The interplay between the electron-donating effects of both the methoxy and amino groups, and their positional influence on electrophilic or nucleophilic attack, has not been experimentally quantified for this molecule.

Computational and Theoretical Chemistry Studies on 8 Methoxynaphthalen 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, which are crucial for understanding chemical reactivity and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 8-Methoxynaphthalen-1-amine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various electronic parameters. researchgate.netresearchgate.net

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. numberanalytics.comschrodinger.com A smaller gap generally implies higher reactivity. schrodinger.com In derivatives of 1,8-naphthalimide (B145957), a related structural class, the HOMO and LUMO orbitals are typically delocalized across the naphthalene (B1677914) core and the amino substituent. beilstein-journals.orgresearchgate.net Similar delocalization would be expected for 8-Methoxynaphthalen-1-amine, influencing its electronic properties.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Naphthalene Derivative (Note: Data is representative of typical values for naphthalene derivatives as specific experimental or computational values for 8-Methoxynaphthalen-1-amine are not readily available in the searched literature.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.6 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.8 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | 2.5 D | Molecular polarity, intermolecular interactions |

Data compiled from representative values for similar compounds found in computational chemistry literature. researchgate.netchemrxiv.org

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory provide high accuracy. mdpi.com For studying excited states and predicting spectroscopic properties, Time-Dependent DFT (TD-DFT) is a common and effective approach that provides a good balance between accuracy and computational cost. scirp.orgclaremont.edu

These methods can predict the energies of vertical electronic excitations, which correspond to the absorption maxima (λ_max) in UV-Visible spectroscopy. claremont.eduresearchgate.net For instance, TD-DFT calculations on related 4-amino-1,8-naphthalimide (B156640) derivatives have shown that the lowest energy electronic transition is typically a HOMO → LUMO transition, which is consistent with experimental absorption spectra. beilstein-journals.org Similar calculations for 8-Methoxynaphthalen-1-amine would allow for the assignment of its experimental absorption bands to specific electronic transitions. Furthermore, these methods can model fluorescence and phosphorescence spectra by analyzing the properties of the first singlet (S₁) and triplet (T₁) excited states. chemrxiv.orgresearchgate.net

Table 2: Predicted Spectroscopic Data via TD-DFT for a Representative Aminonaphthalene (Note: These values are illustrative, based on studies of analogous compounds, to demonstrate the output of such calculations.)

| Property | Predicted Value | Experimental Correlation |

| First Excitation Energy (S₀ → S₁) | 3.1 eV | Corresponds to the main absorption band in UV-Vis spectra. |

| Wavelength (λ_max) | 400 nm | UV-Visible Absorption Maximum. |

| Oscillator Strength (f) | 0.30 | Intensity of the spectral absorption band. |

Data derived from typical results for related compounds in the literature. beilstein-journals.orgclaremont.edu

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, which is a key determinant of the reaction rate.

For reactions involving 8-Methoxynaphthalen-1-amine, such as electrophilic substitution or condensation reactions, quantum chemical methods can be used to model the step-by-step mechanism. rsc.org For example, a study on the synthesis of pyrrolidinedione derivatives used DFT to calculate the energy barriers for each step, including addition, rearrangement, and cyclization. rsc.org This approach allows for the comparison of different possible reaction pathways, helping to understand why certain products are favored over others. Such computational elucidation provides a molecular-level understanding of reaction kinetics and selectivity that can be difficult to obtain through experimental means alone. rsc.org

Molecular Modeling and Dynamics Simulations of 8-Methoxynaphthalen-1-amine

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Most organic molecules, including 8-Methoxynaphthalen-1-amine, are not static structures but can exist in various three-dimensional arrangements called conformations, which arise from rotation around single bonds. mdpi.com Conformational analysis aims to identify the stable conformers (low-energy structures) and understand the energy differences between them. google.com Methods for exploring the conformational space include systematic grid searches and stochastic methods like Monte Carlo simulations. slideshare.net

Molecular dynamics (MD) simulations can be used to generate a trajectory of the molecule's motion over time, from which the conformational preferences can be analyzed. slideshare.net The results of such explorations can be visualized using a free energy landscape (FEL). plos.orgresearchgate.net An FEL is a plot that maps the potential energy of the system as a function of specific geometric parameters (e.g., dihedral angles). researchgate.net The low-energy regions ("basins") on this map correspond to the most stable and frequently populated conformations of the molecule. plos.org Understanding the conformational landscape is crucial as the specific 3D shape of a molecule often dictates its biological activity and physical properties. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in a solvent. nih.gov Computational models can account for solvation effects in two primary ways: implicitly or explicitly. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov This approach is computationally efficient and useful for estimating the thermodynamic aspects of solvation. nih.gov

Explicit solvation models involve simulating a number of individual solvent molecules surrounding the solute molecule. This is typically done using molecular dynamics simulations where the interactions between all solute and solvent atoms are calculated. plos.org This method is more computationally intensive but provides a more detailed and dynamic picture of solute-solvent interactions, including specific hydrogen bonding and the structure of the solvation shell. nih.govuni-halle.de Modeling solvation is critical for accurately predicting spectroscopic properties in solution, as solvent-solute interactions can shift absorption and emission spectra. researchgate.netnih.gov

Chemoinformatics and Machine Learning Approaches for 8-Methoxynaphthalen-1-amine Derivatives

Predictive Modeling for Synthetic Outcomes and Selectivity

No specific studies utilizing machine learning or predictive modeling to determine the synthetic outcomes and selectivity for reactions involving 8-Methoxynaphthalen-1-amine derivatives were found.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding QSAR for biological activity)

No specific QSPR studies detailing the relationship between the molecular structure of 8-Methoxynaphthalen-1-amine derivatives and their non-biological physicochemical properties were identified.

Advanced Applications of 8 Methoxynaphthalen 1 Amine in Chemical Sciences

8-Methoxynaphthalen-1-amine as a Versatile Building Block in Organic Synthesis

8-Methoxynaphthalen-1-amine, a substituted derivative of naphthalene (B1677914), has emerged as a crucial building block in the field of organic synthesis. Its unique structural framework, featuring both an amino and a methoxy (B1213986) group on a naphthalene core, provides multiple reactive sites for constructing a wide array of complex organic molecules. This versatility has been harnessed by chemists to develop novel synthetic methodologies and to access diverse molecular architectures with significant applications.

Synthesis of Diverse Heterocyclic Scaffolds

The presence of amino and methoxy functional groups in 8-methoxynaphthalen-1-amine makes it an excellent precursor for the synthesis of various heterocyclic compounds. uomus.edu.iqresearchgate.net Heterocycles are cyclic compounds containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) in the ring and are fundamental components of many biologically active molecules and functional materials. uomus.edu.iq

The amino group of 8-methoxynaphthalen-1-amine can readily participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be utilized in reactions like the Skraup synthesis to produce quinoline (B57606) derivatives. vulcanchem.com Although direct synthesis of 8-methoxynaphthalen-1-amine-derived quinolines via this method is specific, analogous reactions with similar substituted anilines highlight its potential. vulcanchem.com Furthermore, the amino group can react with various electrophiles to construct more complex heterocyclic systems.

A notable application is in the design of novel pyrimidine (B1678525) derivatives. Researchers have synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which have shown potential as tubulin polymerization inhibitors for anticancer applications. jst.go.jp In this synthesis, the core pyrimidine ring is constructed using the foundational reactivity of amine-containing precursors. jst.go.jp

The following table provides examples of heterocyclic scaffolds that can be synthesized using aminonaphthalene derivatives as starting materials, illustrating the potential synthetic pathways for 8-methoxynaphthalen-1-amine.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Application |

| Quinoline Derivatives | Skraup reaction or similar cyclization methods involving the amino group and a suitable three-carbon synthon. vulcanchem.com | Pharmaceuticals, catalysts |

| Pyrimidine Derivatives | Condensation reactions with diketones or related compounds to form the pyrimidine ring. jst.go.jp | Anticancer agents jst.go.jp |

| Indole (B1671886) Derivatives | While not a direct product, the naphthalene backbone can be part of more complex fused indole systems through multi-step syntheses. chim.it | Biologically active compounds |

Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and optoelectronic properties. researchgate.net 8-Methoxynaphthalen-1-amine serves as a valuable starting material for the synthesis of more complex and functionalized PAHs.

Modern synthetic methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions) and annulation strategies have revolutionized the construction of complex PAHs. researchgate.netespublisher.comrsc.org The amino group in 8-methoxynaphthalen-1-amine can be transformed into other functional groups, such as halides or boronic esters, which are essential for these coupling reactions. For example, diazotization of the amine followed by a Sandmeyer-type reaction can introduce a bromo or iodo substituent, creating a handle for subsequent cross-coupling.

Research has demonstrated the use of di-substituted naphthalenes, such as 1,8-diiodonaphthalene, in palladium-catalyzed [3+3] annulation reactions to synthesize perylene (B46583) derivatives. rsc.orgacs.org This highlights the potential of appropriately functionalized derivatives of 8-methoxynaphthalen-1-amine to participate in similar transformations, leading to the construction of larger, more intricate PAH frameworks. The methoxy group can also influence the electronic properties and solubility of the resulting PAHs.

Precursor for Advanced Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of a desired enantiomer of a chiral molecule. The rigid naphthalene backbone of 8-methoxynaphthalen-1-amine makes it an attractive scaffold for the design of novel chiral ligands.

Recent research has explored the synthesis of chiral unnatural amino acids and their derivatives, where the 8-methoxynaphthalen-1-yl group is a key component. nih.gov In these studies, the amine functionality of 8-methoxynaphthalen-1-amine is incorporated into a more complex chiral structure. For instance, derivatives have been synthesized where the nitrogen atom is part of a sulfinamide, and the naphthalene ring, along with other aryl groups, is attached to a chiral carbon center. nih.gov X-ray diffraction analysis of these compounds has confirmed their absolute configurations, demonstrating the successful control of chirality. nih.gov

The development of such chiral molecules, which can be considered advanced ligands, is significant for their potential applications in asymmetric catalysis and for the synthesis of enantiomerically pure pharmaceuticals. The modular nature of their synthesis allows for the tuning of steric and electronic properties to optimize their performance in catalytic processes. uni-muenchen.deresearchgate.net

Role in Materials Science and Engineering

The unique electronic and photophysical properties of the naphthalene ring system, combined with the functional versatility of the amino and methoxy groups, make 8-methoxynaphthalen-1-amine a promising candidate for applications in materials science and engineering.

Functional Monomers for Polymer Synthesis (e.g., Conductive Polymers, Optoelectronic Materials)

Functional monomers are the building blocks used to create polymers with specific, desired properties. beilstein-journals.orgsigmaaldrich.com 8-Methoxynaphthalen-1-amine can be considered a functional monomer due to its potential for incorporation into various polymer structures.

Conductive Polymers: Conductive polymers are organic materials that possess electrical conductivity. researchgate.netnih.gov They are of interest for a wide range of applications, including flexible electronics and sensors. mdpi.comfrontiersin.org While polyaniline and polythiophene are common examples, the incorporation of naphthalene-based units like 8-methoxynaphthalen-1-amine can be explored to tune the electronic properties of the resulting polymers. The amino group can facilitate polymerization through oxidative coupling, a common method for synthesizing conductive polymers. nih.gov The methoxy group, being an electron-donating group, can influence the polymer's conductivity and stability.

Optoelectronic Materials: Organic optoelectronic materials are used in devices that interact with light, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The naphthalene core of 8-methoxynaphthalen-1-amine provides a chromophore that can be exploited in the design of polymers for these applications. By polymerizing derivatives of 8-methoxynaphthalen-1-amine, it may be possible to create materials with tailored absorption and emission properties. For example, polymers incorporating this moiety could be designed to absorb light in a specific region of the solar spectrum for photovoltaic applications or to emit light of a particular color in OLEDs.

Components in Organic Electronic Devices (e.g., Charge Transport Layers, Emitters)

In addition to being part of a polymer chain, discrete molecules derived from 8-methoxynaphthalen-1-amine can be used as components in organic electronic devices.

Charge Transport Layers: Organic electronic devices are typically multilayered structures, with specific layers responsible for injecting and transporting charge (electrons and holes). The aromatic nature of the naphthalene ring in 8-methoxynaphthalen-1-amine suggests that its derivatives could function as charge transport materials. The amino and methoxy groups can be modified to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport between different layers of a device.

The following table summarizes the potential roles of 8-methoxynaphthalen-1-amine derivatives in organic electronic devices.

| Device Component | Function | Relevant Properties of 8-Methoxynaphthalen-1-amine Derivatives |

| Charge Transport Layer | Facilitates the movement of electrons or holes. | Aromatic core for π-π stacking; tunable HOMO/LUMO levels through functional group modification. |

| Emitter | Emits light upon charge recombination. | Naphthalene chromophore for fluorescence; potential as a donor in donor-acceptor TADF emitters. rsc.orgchemrxiv.org |

Development of Responsive Materials and Molecular Switches

Responsive materials, or "smart" materials, are designed to exhibit significant changes in their properties upon exposure to external stimuli such as light, pH, or the presence of a specific chemical analyte. Molecular switches are a fundamental component of these materials, capable of reversibly converting between two or more stable states.

The naphthalene core of 8-Methoxynaphthalen-1-amine provides a robust and inherently fluorescent platform, making it an attractive precursor for photoswitches and responsive polymers. While direct incorporation of 8-Methoxynaphthalen-1-amine into such systems is an area of ongoing research, its structural motifs are central to established classes of photoresponsive molecules. For instance, Donor-Acceptor Stenhouse Adducts (DASAs), known for their visible-light-activated switching capabilities, rely on the reaction between a secondary amine (the donor) and an activated furfural (B47365) derivative. nih.gov The aminonaphthalene structure is a prime candidate for the donor component in novel DASA systems.

Furthermore, the 1-amino-8-substituted naphthalene framework is a direct precursor to the 1,8-naphthalimide (B145957) fluorophore, a workhorse in the field of fluorescent sensors. By chemically modifying the amine group of 8-Methoxynaphthalen-1-amine and subsequently forming the imide ring, researchers can create naphthalimide-based sensors that function as molecular switches. The fluorescence of the naphthalimide unit can be "switched" on or off in the presence of a specific analyte that interacts with the receptor site derived from the original amine. This principle is exemplified by reactivity-based chemosensors where an interaction with the target molecule triggers a chemical reaction that alters the electronic structure and, consequently, the fluorescence output of the naphthalimide core. rsc.org These systems effectively act as single-use molecular switches, transitioning from a non-fluorescent or weakly fluorescent state to a highly fluorescent one upon detection.

Applications in Catalysis and Supramolecular Chemistry

The fields of catalysis and supramolecular chemistry leverage precisely designed molecules to accelerate chemical reactions and to construct complex, non-covalently linked assemblies. The distinct functionalities of 8-Methoxynaphthalen-1-amine make it a valuable component in these domains.

Covalent Organic Frameworks (COFs) are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their high surface area, tunable porosity, and structural regularity make them promising materials for gas storage, separation, and catalysis. tcichemicals.commdpi.com A prevalent method for synthesizing COFs involves the condensation reaction between amine and aldehyde monomers to form stable imine linkages. tcichemicals.com

8-Methoxynaphthalen-1-amine is an ideal candidate for an amine-based "linker" or "monomer" in COF synthesis. Its primary amine group can readily participate in condensation reactions with multi-aldehyde linkers. The rigid, planar naphthalene backbone would enforce a well-defined geometry on the resulting framework, contributing to its crystallinity and porosity. The methoxy group, projecting into the pores of the framework, could modulate the surface polarity and influence the selective adsorption of guest molecules. While MOFs are formed from metal ions and organic ligands, amine-functionalized ligands derived from 8-methoxynaphthalen-1-amine could also be designed for the construction of novel, functionalized MOF architectures. mdpi.comresearchgate.net

Table 1: Potential Role of 8-Methoxynaphthalen-1-amine in Framework Chemistry

| Framework Type | Role of 8-Methoxynaphthalen-1-amine | Key Functional Groups | Resulting Linkage/Interaction | Potential Properties |

|---|---|---|---|---|

| COF | Amine Monomer/Linker | -NH₂ (Amine) | Imine (-C=N-) | Tunable porosity, enhanced chemical stability, functionalized pore surface due to the -OCH₃ group. tcichemicals.com |

| MOF | Organic Ligand Precursor | -NH₂ (for post-synthetic modification) | Coordination with metal centers (after modification) | Introduction of basic sites, altered host-guest interactions, potential for catalytic activity. mdpi.com |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com α-Chiral primary amines are recognized as essential building blocks for creating effective organocatalysts and chiral ligands. rsc.org Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions, often mimicking the function of enzymes. chemrxiv.org

8-Methoxynaphthalen-1-amine serves as a valuable precursor for this purpose. The naphthalene backbone is structurally related to the binaphthyl (BINAP) group, a "privileged" scaffold in asymmetric catalysis known for its conformational rigidity and powerful stereo-inducing properties. sigmaaldrich.comchemrxiv.org The amine group provides a reactive handle for incorporating the naphthalene unit into larger catalytic structures. For example, it can be reacted with isothiocyanates to form thiourea-based organocatalysts. chemrxiv.org In such catalysts, the thiourea (B124793) moiety activates the electrophile through hydrogen bonding, while the bulky methoxynaphthalene group helps to create a defined chiral environment around the active site, guiding the stereochemical outcome of the reaction. The combination of a hydrogen-bond donor (thiourea) and a base (often a tertiary amine) can activate both the nucleophile and the electrophile in a reaction. chemrxiv.orgmdpi.com

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their fluorescence properties. The 1,8-naphthalimide scaffold is a particularly effective fluorophore for sensor design due to its high quantum yield, photostability, and emission in the visible region of the spectrum. acs.orgmdpi.com

8-Methoxynaphthalen-1-amine is an excellent starting material for synthesizing 1,8-naphthalimide-based chemosensors. The synthesis typically involves converting the 1-amino group into a part of a receptor unit designed to bind a specific analyte, followed by the formation of the naphthalimide ring system. The interaction between the analyte and the receptor modulates the fluorescence of the naphthalimide core, often through mechanisms like Photoinduced Electron Transfer (PET). mdpi.com

For example, a sensor for the toxic industrial chemical phosgene (B1210022) was developed based on an amino-1,8-naphthalimide derivative. rsc.org In another study, a naphthalimide sensor featuring a diamino triazine unit exhibited high selectivity for mercury ions (Hg²⁺) in aqueous solutions, with detection signaled by a quenching of its fluorescence emission. mdpi.com

Table 2: Examples of Naphthalimide-Based Chemosensors Derived from Aminonaphthalene Precursors

| Target Analyte | Sensor Principle | Observed Change | Reference |

|---|---|---|---|

| Phosgene (COCl₂) | Irreversible chemical reaction leading to fluorescence turn-on. | Increase in fluorescence intensity. | rsc.org |

| High pH | Disruption of self-associated dimers, enabling Photoinduced Electron Transfer (PET). | Fluorescence quenching. | mdpi.com |

Methodological Advancements in Analytical Chemistry Utilizing 8-Methoxynaphthalen-1-amine

Analytical chemistry benefits from compounds that either possess intrinsic properties for sensitive detection or can impart these properties to other molecules. 8-Methoxynaphthalen-1-amine holds potential in both these capacities, particularly in liquid chromatography.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. helsinki.finih.gov A major challenge in the analysis of certain classes of compounds, such as aliphatic amines, is their lack of a native chromophore or fluorophore, making them "invisible" to common UV-Vis or fluorescence detectors. sigmaaldrich.com To overcome this, a pre-column or post-column derivatization step is often employed, where the analyte is reacted with a tagging agent to form a derivative that is easily detectable. sigmaaldrich.com

The inherent fluorescence of the naphthalene ring system in 8-Methoxynaphthalen-1-amine makes it directly suitable for highly sensitive detection by HPLC with a fluorescence detector without any need for derivatization. This contrasts sharply with simple biogenic amines that often require derivatization to achieve low detection limits. sigmaaldrich.compjoes.com

Furthermore, the reactive primary amine group of 8-Methoxynaphthalen-1-amine makes it a candidate for use as a fluorescent derivatization agent itself. It could be used to "tag" other non-fluorescent analytes that contain reactive groups like carboxylic acids or aldehydes, enabling their sensitive detection. The combination of its strong fluorescence and its reactivity offers a dual advantage in the development of advanced HPLC methods. Ion-exchange chromatography is another well-established method for separating amines. thermofisher.com

Table 3: Comparison of Detection Limits for Biogenic Amines using HPLC

| Biogenic Amine | HPLC Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Tryptamine | HPLC-UV (derivatized) | 0.01 mg/kg | 0.02 mg/kg | nih.gov |

| Putrescine | HPLC-UV (derivatized) | 0.02 mg/kg | 0.05 mg/kg | nih.gov |

| Histamine | HPLC-UV (derivatized) | 0.03 mg/kg | 0.08 mg/kg | nih.gov |

| Histamine | HPLC-MS/MS (no derivatization) | 0.05 µg/L | 0.2 µg/L | pjoes.com |

This table illustrates typical detection limits for common amines, highlighting the sensitivity of modern chromatographic methods where a compound like 8-Methoxynaphthalen-1-amine, with its intrinsic fluorescence, would be readily detectable.

Spectrophotometric and Spectrofluorometric Assay Development

The inherent fluorescence of the naphthalene ring system, modulated by its substituents, makes aminonaphthalene derivatives prime candidates for developing sensitive and selective optical probes. The primary amine group on 8-Methoxynaphthalen-1-amine provides a reactive handle for covalent modification, allowing it to be integrated into complex sensor designs for detecting various analytes.

Fluorescent Labeling and Derivatization: A common strategy involves the reaction of a primary amine with an aldehyde or ketone to form a Schiff base, which can then be reduced to a stable amine linkage. biotium.com This principle is widely used for fluorescently labeling biomolecules. A notable example is 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), a highly fluorescent dye used for the high-resolution separation and analysis of saccharides. biotium.comnih.gov The amino group of ANTS is used to tag the reducing end of carbohydrates, enabling their detection in picomolar quantities. nih.gov Given that 8-Methoxynaphthalen-1-amine shares the crucial 8-amino-naphthalene core, it could potentially be developed into a new class of fluorescent labels for similar applications.

Chemosensors via Schiff Base Formation: The formation of Schiff bases from aminonaphthalene derivatives is a cornerstone for creating chemosensors, particularly for metal ions. ekb.egnih.gov These sensors often operate on principles like Photoinduced Electron Transfer (PET). In the "free" state, the fluorescence of the fluorophore (the naphthalene moiety) is quenched; upon binding a target metal ion, this quenching mechanism is disrupted, leading to a "turn-on" fluorescent signal. researchgate.net Schiff bases derived from various amines have demonstrated high selectivity and sensitivity for metal ions such as Ag⁺ and Fe³⁺. researchgate.net The imine nitrogen and the methoxy oxygen of a hypothetical Schiff base derived from 8-Methoxynaphthalen-1-amine could form a coordination site for specific metal ions, leading to detectable changes in its absorption or emission spectra. nih.govmdpi.com

Research Findings from Analogous Systems: Studies on novel Schiff base sensors have demonstrated their effectiveness in detecting metal ions with high sensitivity. For instance, a sensor was developed that showed high selectivity for Ag⁺ and Fe³⁺ with limits of detection (LOD) in the nanomolar range, showcasing the potential of this molecular design. researchgate.net Similarly, the fluorescent labeling agent ANTS has been instrumental in the structural analysis of glycoconjugates, detecting as little as 0.2 picomoles of a labeled saccharide. nih.gov These findings underscore the viability of using aminonaphthalene structures, like 8-Methoxynaphthalen-1-amine, as the core component for new, highly sensitive analytical assays.

Table 1: Performance of Assays Based on Aminonaphthalene Analogs

| Probe/Sensor System | Target Analyte(s) | Principle of Detection | Limit of Detection (LOD) | Reference |

| 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS) | Oligosaccharides | Covalent labeling and fluorescent detection via PAGE | 0.2 pmol | nih.gov |